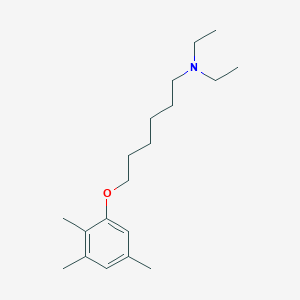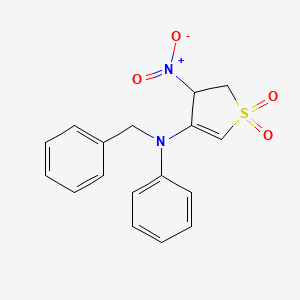![molecular formula C22H24N4 B5157150 2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B5157150.png)
2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine, also known as DPPEP, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DPPEP belongs to the class of piperazine derivatives, which have been shown to possess a wide range of biological activities, including antipsychotic, antidepressant, and anticonvulsant properties.
科学研究应用
2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine has been studied extensively for its potential applications as a therapeutic agent for various diseases. For example, it has been shown to possess antipsychotic properties and may be useful in the treatment of schizophrenia. 2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine has also been shown to possess antidepressant and anxiolytic properties, making it a potential candidate for the treatment of mood disorders. Additionally, 2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine has been shown to have anticonvulsant effects, suggesting that it may be useful in the treatment of epilepsy.
作用机制
The exact mechanism of action of 2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. 2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine has also been shown to bind to the serotonin transporter, suggesting that it may have antidepressant effects through modulation of the serotonergic system. Additionally, 2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine has been shown to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, which may contribute to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine has been shown to have a number of biochemical and physiological effects. For example, it has been shown to decrease dopamine release in the striatum, which may contribute to its antipsychotic effects. 2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine has also been shown to increase levels of serotonin and norepinephrine in the prefrontal cortex, suggesting that it may have antidepressant effects through modulation of these neurotransmitter systems. Additionally, 2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine has been shown to increase GABAergic transmission, which may contribute to its anxiolytic and anticonvulsant effects.
实验室实验的优点和局限性
2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and its mechanism of action is relatively well understood, making it a useful tool for investigating the role of dopamine, serotonin, and GABA in various physiological and pathological processes. However, one limitation is that it has not been extensively studied in humans, and its potential side effects and toxicity are not well understood.
未来方向
There are a number of future directions for research on 2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine. One area of interest is the potential use of 2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine in combination with other drugs for the treatment of various diseases. For example, 2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine may be useful in combination with other antipsychotic or antidepressant drugs to enhance their efficacy or reduce their side effects. Additionally, further research is needed to investigate the potential side effects and toxicity of 2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine, particularly in humans. Finally, there is a need for further research to investigate the potential applications of 2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine in other areas, such as the treatment of pain or addiction.
合成方法
2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine can be synthesized using a variety of methods, including the reaction of 2,4-dichloropyrimidine with 4-(2,2-diphenylethyl)piperazine in the presence of a base such as potassium carbonate. The resulting product can be purified using column chromatography or recrystallization.
属性
IUPAC Name |
2-[4-(2,2-diphenylethyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4/c1-3-8-19(9-4-1)21(20-10-5-2-6-11-20)18-25-14-16-26(17-15-25)22-23-12-7-13-24-22/h1-13,21H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKIPNXKIOXHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,2-Diphenylethyl)piperazin-1-yl]pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-bromophenyl)-2-[5-(2-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B5157079.png)
![2-(benzoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5157087.png)
![N'-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-N,N-dimethylsuccinamide](/img/structure/B5157094.png)

![3-[2-(1-adamantyloxy)-2-oxoethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5157108.png)

![ethyl oxo{[2-(phenylthio)phenyl]amino}acetate](/img/structure/B5157121.png)
![2-cyano-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B5157127.png)

methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B5157159.png)


![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]propanenitrile hydrochloride](/img/structure/B5157172.png)